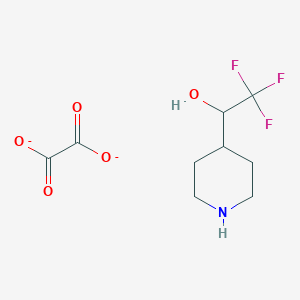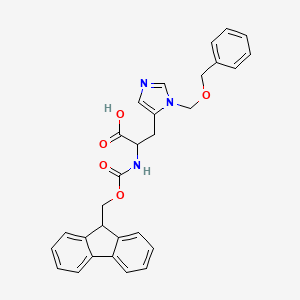![molecular formula C17H14BrClO3 B13386429 (5-Bromo-2-chlorophenyl)-[4-(oxolan-3-yloxy)phenyl]methanone](/img/structure/B13386429.png)
(5-Bromo-2-chlorophenyl)-[4-(oxolan-3-yloxy)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone is a chemical compound with the molecular formula C17H14BrClO3 and a molecular weight of 381.65 g/mol . It is known for its role as an intermediate in the synthesis of empagliflozin, a medication used to treat type 2 diabetes . The compound features a bromine and chlorine-substituted phenyl ring, a tetrahydrofuran ring, and a methanone group, making it a versatile molecule in various chemical reactions.
Vorbereitungsmethoden
The synthesis of (S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-chlorobenzoic acid and (S)-tetrahydrofuran-3-ol.
Reaction Conditions: The 5-bromo-2-chlorobenzoic acid is first converted to (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone through a series of reactions.
Industrial Production: For large-scale production, the reaction conditions are optimized to ensure high yield and purity.
Analyse Chemischer Reaktionen
(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of empagliflozin, it contributes to the inhibition of sodium-glucose co-transporter 2 (SGLT2), which reduces glucose reabsorption in the kidneys and lowers blood glucose levels .
Vergleich Mit ähnlichen Verbindungen
(S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone can be compared with other similar compounds, such as:
(S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran: This compound is also an intermediate in the synthesis of empagliflozin and shares similar structural features.
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar chemical properties.
Eigenschaften
Molekularformel |
C17H14BrClO3 |
|---|---|
Molekulargewicht |
381.6 g/mol |
IUPAC-Name |
(5-bromo-2-chlorophenyl)-[4-(oxolan-3-yloxy)phenyl]methanone |
InChI |
InChI=1S/C17H14BrClO3/c18-12-3-6-16(19)15(9-12)17(20)11-1-4-13(5-2-11)22-14-7-8-21-10-14/h1-6,9,14H,7-8,10H2 |
InChI-Schlüssel |
DGMVPGOZCCHBQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


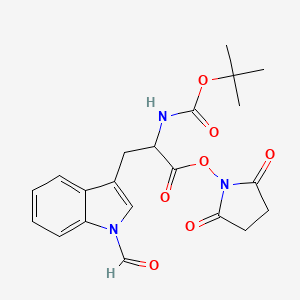
![5-Benzyl-8,8-dimethylnon-6-ene-1-sulfonic acid;5-[2-(4-tert-butylphenyl)ethenyl]-7-methyloctane-1-sulfonic acid;8,8-dimethyl-5-phenylnon-6-ene-1-sulfonic acid;5-[(4-fluorophenyl)methyl]-8,8-dimethylnon-6-ene-1-sulfonic acid;5-[(4-methoxyphenyl)methyl]-8,8-dimethylnon-6-ene-1-sulfonic acid](/img/structure/B13386362.png)
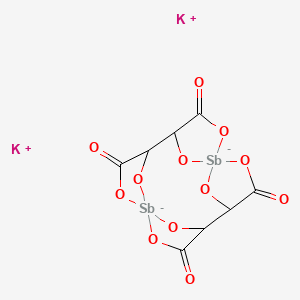
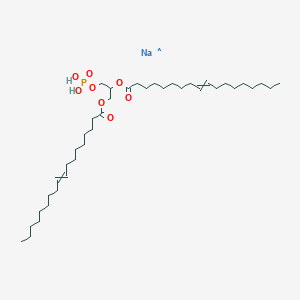
![{[(2S,5R)-5-(2-amino-6-oxo-6,9-dihydro-3H-purin-9-yl)oxolan-2-yl]methoxy}phosphonic acid](/img/structure/B13386378.png)
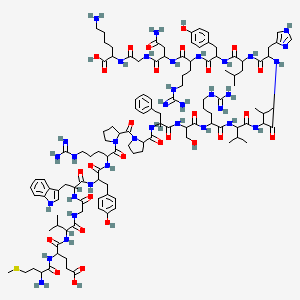
![benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-[(2S)-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13386389.png)
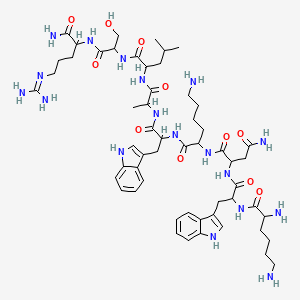
![17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13386403.png)
![(5R,6S,7R)-5-(Hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B13386407.png)
![2,2-dimethyl-6-methylidene-5-propan-2-ylpiperidine;2,2-dimethyl-5-methylidene-4-propan-2-ylpyrrolidine;5-methylidene-6-propan-2-yl-4-azaspiro[2.5]octane;2-methylidene-3-propan-2-ylpiperidine;6-propan-2-yl-4-azaspiro[2.4]heptan-5-one](/img/structure/B13386412.png)
